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Introduction
Myeloid cell leukemia-1 (MCL-1) is a critical anti-apoptotic protein belonging to the B-cell

lymphoma-2 (BCL-2) family. Its gene, MCL1, is frequently overexpressed in various cancers,

contributing to tumor survival and resistance to therapy. The MCL1 pre-mRNA undergoes

alternative splicing to produce two main isoforms: a full-length, anti-apoptotic protein (MCL-1L)

and a shorter, pro-apoptotic variant (MCL-1S).[1][2][3] The balance between these two isoforms

is crucial for determining cell fate. A shift in the splicing pattern from MCL-1L to MCL-1S can

trigger apoptosis in cancer cells, making the modulation of MCL-1 splicing an attractive

therapeutic strategy.[4][5]

Thailanstatin B is a natural product that acts as a potent inhibitor of the spliceosome, the

cellular machinery responsible for pre-mRNA splicing.[6] Thailanstatins exert their effects by

binding to the SF3B1 (splicing factor 3b subunit 1) component of the U2 small nuclear

ribonucleoprotein (snRNP) complex.[7][8] By targeting this core component of the spliceosome,

Thailanstatin B can modulate the alternative splicing of specific genes, including MCL1. This

protocol provides a detailed methodology to assess the activity of Thailanstatin B on MCL-1

splicing in cancer cell lines.
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This protocol is designed to quantify the changes in the relative abundance of MCL-1L and

MCL-1S isoforms at both the mRNA and protein levels following treatment with Thailanstatin
B. The core of the assay involves treating a suitable cancer cell line with varying concentrations

of Thailanstatin B. Subsequently, total RNA is extracted and subjected to reverse transcription

followed by polymerase chain reaction (RT-PCR) to analyze the mRNA splice variants.

Concurrently, protein lysates are analyzed by Western blot to determine the corresponding

changes in MCL-1L and MCL-1S protein expression.

Signaling Pathway and Mechanism of Action
Thailanstatin B inhibits the SF3B1 subunit of the spliceosome. This interference with the

splicing machinery alters the recognition of splice sites on the MCL1 pre-mRNA, leading to an

increase in the production of the shorter, pro-apoptotic MCL-1S isoform and a concurrent

decrease in the anti-apoptotic MCL-1L isoform. This shift in the MCL-1L/MCL-1S ratio promotes

the intrinsic apoptosis pathway.
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Caption: Mechanism of Thailanstatin B on MCL-1 splicing and apoptosis.

Experimental Workflow
The overall experimental procedure from cell treatment to data analysis is outlined below.
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Caption: Workflow for assessing Thailanstatin B effect on MCL-1 splicing.
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Materials and Reagents
Cell Lines: MCL-1 dependent cancer cell line (e.g., NCI-H23, A549, or other relevant lines).

Thailanstatin B: (MedChemExpress or other supplier).

Cell Culture Media: (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin.

Reagents for RNA work:

TRIzol reagent or equivalent RNA extraction kit.

Reverse Transcription kit.

PCR Master Mix.

Primers for MCL-1L and MCL-1S (see Table 1).

Nuclease-free water.

Agarose and DNA loading dye.

Reagents for Protein work:

RIPA buffer with protease and phosphatase inhibitors.

BCA Protein Assay Kit.

Laemmli sample buffer.

Primary antibodies: Anti-MCL-1, Anti-GAPDH (or other loading control).

HRP-conjugated secondary antibody.

ECL Western Blotting Substrate.

Table 1: Primer Sequences for RT-PCR and qRT-PCR
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Primer Name Sequence (5' to 3') Target Isoform(s)

MCL-1 Forward CGGTAATCGGACTCAACCTC MCL-1L & MCL-1S

MCL-1L Reverse GGTGCATATCTGGTTGATGC MCL-1L

MCL-1S Reverse GCAGTTTTGATGGGCTTGG MCL-1S

GAPDH Forward
GAAGGTGAAGGTCGGAGTC

A
GAPDH (Control)

GAPDH Reverse
TTGAGGTCAATGAAGGGGT

C
GAPDH (Control)

Experimental Protocols
Cell Culture and Treatment

Culture cancer cells in appropriate media until they reach 70-80% confluency.

Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the

time of harvest.

Prepare a stock solution of Thailanstatin B in DMSO.

Treat cells with increasing concentrations of Thailanstatin B (e.g., 0, 1, 5, 10, 25, 50 nM) for

a predetermined time (e.g., 24 hours). A time-course experiment (e.g., 0, 6, 12, 24 hours)

with a fixed concentration can also be performed.

Include a vehicle control (DMSO) at the same concentration as the highest Thailanstatin B
treatment.

RNA Extraction and Reverse Transcription (RT)
After treatment, wash cells with ice-cold PBS and lyse them directly in the well using an RNA

extraction reagent (e.g., TRIzol).

Extract total RNA according to the manufacturer's protocol.

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
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Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the

manufacturer's instructions.

Semi-Quantitative RT-PCR
This method allows for the visualization of the two splice variants on an agarose gel.[9]

Set up PCR reactions using the common MCL-1 forward primer and a mix of the MCL-1L

and MCL-1S reverse primers. Also, set up a parallel reaction for the housekeeping gene

(e.g., GAPDH).

Perform PCR with an appropriate number of cycles to remain in the exponential phase of

amplification.

Run the PCR products on a 2% agarose gel.

Visualize the bands under UV light. The MCL-1L product will be larger than the MCL-1S

product.

Quantify band intensities using software like ImageJ.

Quantitative Real-Time PCR (qRT-PCR)
This method provides precise quantification of each isoform.[10][11]

Set up separate qRT-PCR reactions for MCL-1L, MCL-1S, and the housekeeping gene using

isoform-specific primers (Table 1).

Perform qRT-PCR using a SYBR Green-based master mix.

Analyze the data using the ΔΔCt method to determine the relative expression of each

isoform compared to the vehicle control.[10]

Western Blot Analysis
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing

protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://bitesizebio.com/10138/how-to-detect-alternative-splicing-variants/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4770877/
https://www.cd-genomics.com/longseq/resource-alternative-splicing-analysis.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4770877/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15363942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normalize protein concentrations and prepare samples with Laemmli buffer.

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibody against MCL-1 (which should detect both

isoforms) and a loading control (e.g., GAPDH) overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Visualize the bands using an ECL substrate and an imaging system.

Quantify the band intensities using software like ImageJ.

Data Presentation and Analysis
Quantitative data should be presented in a clear and organized manner to facilitate

comparison.

Table 2: qRT-PCR Data for MCL-1 Isoform Expression
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Treatmen
t

Concentr
ation
(nM)

Gene Avg. Ct
ΔCt (vs.
GAPDH)

ΔΔCt (vs.
Control)

Fold
Change
(2-ΔΔCt)

Vehicle

(DMSO)
0 MCL-1L 22.5 4.5 0.0 1.0

MCL-1S 26.8 8.8 0.0 1.0

Thailanstati

n B
10 MCL-1L 24.0 6.1 1.6 0.33

MCL-1S 25.1 7.2 -1.6 3.03

Thailanstati

n B
50 MCL-1L 25.8 7.9 3.4 0.09

MCL-1S 23.9 6.0 -2.8 6.96

Table 3: Densitometry Analysis of Western Blot Data

Treatment
Concentration
(nM)

MCL-1L
Intensity
(Normalized to
Loading
Control)

MCL-1S
Intensity
(Normalized to
Loading
Control)

MCL-1L/MCL-
1S Ratio

Vehicle (DMSO) 0 1.00 0.15 6.67

Thailanstatin B 10 0.45 0.55 0.82

Thailanstatin B 50 0.18 0.95 0.19

Troubleshooting
No PCR product: Check RNA quality and integrity. Verify primer design and annealing

temperature.

Multiple bands on gel: Optimize PCR conditions (annealing temperature, MgCl2

concentration). Design more specific primers if necessary.
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Weak Western blot signal: Increase protein load. Check antibody concentration and

incubation times. Ensure efficient transfer.

High background on Western blot: Increase washing steps. Optimize blocking conditions and

antibody concentrations.

Inconsistent results: Ensure consistent cell passage number, confluency, and treatment

conditions. Prepare fresh reagents.

By following this detailed protocol, researchers can effectively assess and quantify the impact

of Thailanstatin B on the alternative splicing of MCL-1, providing valuable insights into its

mechanism of action as a potential anti-cancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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